2-Cyclohexylsulphinyl-4-methyloxazole
Description
2-Cyclohexylsulphinyl-4-methyloxazole is a heterocyclic compound featuring an oxazole ring substituted with a methyl group at position 4 and a cyclohexylsulphinyl group at position 2. This compound is of interest in medicinal chemistry and materials science due to its unique electronic profile and stereoelectronic effects imparted by the cyclohexyl group. While its exact applications remain under investigation, structural analogs suggest roles in enzyme inhibition or agrochemical development .
Properties
CAS No. |
62124-60-1 |
|---|---|
Molecular Formula |
C10H15NO2S |
Molecular Weight |
213.30 g/mol |
IUPAC Name |
2-cyclohexylsulfinyl-4-methyl-1,3-oxazole |
InChI |
InChI=1S/C10H15NO2S/c1-8-7-13-10(11-8)14(12)9-5-3-2-4-6-9/h7,9H,2-6H2,1H3 |
InChI Key |
DQWFXAYJAOLPDI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=COC(=N1)S(=O)C2CCCCC2 |
Origin of Product |
United States |
Comparison with Similar Compounds
Substituent Variations in Oxazole Derivatives
The sulphinyl group in 2-cyclohexylsulphinyl-4-methyloxazole differentiates it from compounds with sulphonyl (SO₂) or thioether (S-alkyl) substituents. For example:
| Compound | Substituent at Position 2 | Molecular Weight (g/mol) | Key Properties |
|---|---|---|---|
| 2-Cyclohexylsulphinyl-4-methyloxazole | Cyclohexylsulphinyl (S=O) | 213.32 | Moderate polarity, chiral center at S |
| 2-Cyclohexylsulphonyl-4-methyloxazole | Cyclohexylsulphonyl (SO₂) | 229.32 | Higher polarity, increased acidity |
| 2-Cyclohexylthio-4-methyloxazole | Cyclohexylthio (S-) | 197.31 | Lipophilic, prone to oxidation |
Key Findings :
- The sulphinyl group enhances polarity compared to thioethers but is less acidic than sulphonyl derivatives due to the absence of a second oxygen atom .
Heterocyclic Ring Modifications
Oxazole derivatives are often compared to isoxazoles (where the oxygen and nitrogen are adjacent). For instance, 5-methylisoxazol-3-amine (, C₄H₆N₂O) shares a methyl-substituted heterocycle but lacks the sulphinyl group. This structural difference reduces its redox activity and limits its utility in chiral synthesis .
Functional Group Comparison with Sulfonamides
While sulfonamides like USP Sulfamethoxazole Related Compound C (C₁₆H₁₆N₄O₅S₂) and USP Sulfanilic Acid (C₆H₇NO₃S) () are sulfonic acid derivatives with established antibiotic applications, 2-cyclohexylsulphinyl-4-methyloxazole’s sulphinyl group is less electron-withdrawing. This results in distinct reactivity:
- Sulfonamides exhibit strong hydrogen-bonding capacity (critical for enzyme inhibition), whereas the sulphinyl group in oxazoles may favor coordination with metal ions or participate in asymmetric catalysis .
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